2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUDHOGDMFSKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic KI (10 mol%) accelerates SN2 displacement by generating a more reactive iodoethanone intermediate in situ.
Structural Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group under conditions such as catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The bromine atoms on the triazole ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium borohydride.
Substitution: Nucleophiles such as sodium azide, thiourea, or alkyl halides in solvents like ethanol or acetonitrile.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. The dibromo-substituted triazole in this compound enhances its efficacy against various fungal strains by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Studies have shown that derivatives of this compound demonstrate potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus .
Anticancer Potential
The compound's nitrophenyl group is linked to cytotoxic activity against cancer cells. Preliminary studies suggest that it may induce apoptosis in specific cancer cell lines through mechanisms involving the modulation of signaling pathways such as the PI3K/Akt pathway. Further research is required to elucidate these mechanisms and evaluate its potential as an anticancer agent .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide. Its effectiveness against plant pathogens could provide an alternative to traditional fungicides that are often less environmentally friendly. Field trials are necessary to assess its efficacy and safety in agricultural settings .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the antimicrobial properties of materials used in medical devices and packaging. Its ability to inhibit microbial growth can lead to longer-lasting materials with reduced risk of contamination .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
- 2-(3,5-difluoro-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
- 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
Uniqueness
The presence of bromine atoms in 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different substituents on the triazole ring.
Biological Activity
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS No. 39916885) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 340.02 g/mol. The compound features a triazole ring and a nitrophenyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties . The compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate activity |
| Staphylococcus aureus | High inhibition potency |
| Pseudomonas aeruginosa | Limited activity |
In a study examining the antibacterial activity of similar triazole compounds, it was found that compounds with bulky hydrophobic groups displayed enhanced antimicrobial efficacy due to better membrane penetration .
The proposed mechanism by which triazole derivatives exert their antimicrobial effects involves the inhibition of essential enzymes in microbial biosynthesis pathways. For instance, certain triazoles inhibit fungal cytochrome P450 enzymes (CYP51), disrupting ergosterol synthesis critical for fungal cell membrane integrity . This mechanism can be extrapolated to the activity of this compound due to its structural similarities with known inhibitors.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives against common pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective concentration levels .
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of related triazole compounds. The results showed that compounds containing the triazole ring effectively inhibited fungal growth in vitro, suggesting that this compound may exhibit similar antifungal activity .
Q & A
Basic: What are the optimal synthetic routes for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes reacting halogenated triazole derivatives with substituted acetophenones. For example, describes a method where 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is condensed with substituted benzaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst. For the target compound, replacing benzaldehyde with 4-nitrophenacyl bromide and using dibrominated triazole precursors would follow similar conditions. Key parameters include:
- Reagent ratios : Stoichiometric equivalence (0.001 mol each) to minimize side products.
- Reaction time : 4–6 hours under reflux for complete conversion.
- Work-up : Solvent evaporation under reduced pressure and purification via recrystallization (ethanol/water mixtures).
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:
- ¹H/¹³C NMR : The 4-nitrophenyl group shows aromatic protons as doublets (δ 8.2–8.4 ppm) and a carbonyl signal near δ 190 ppm. Triazole protons resonate at δ 8.0–8.5 ppm (due to electron-withdrawing Br groups) .
- IR : Stretching frequencies for C=O (~1680 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C-Br (~600 cm⁻¹) confirm functional groups.
- HRMS : Exact mass calculation (e.g., C₁₀H₆Br₂N₄O₃) should match experimental [M+H]⁺. provides PubChem data for analogous triazole-diones, validating spectral benchmarking.
Advanced: How do electronic effects of substituents (Br, NO₂) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitro and bromo groups reduce electron density on the triazole ring, directing electrophilic substitution and facilitating Suzuki-Miyaura couplings. highlights similar nitro-triazole systems where Pd-catalyzed coupling with aryl boronic acids occurs at the C-5 position of the triazole. Experimental design considerations:
- Catalyst system : Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (3:1) at 80°C.
- Kinetic analysis : Monitor reaction progress via HPLC to optimize time (typically 12–24 hours).
- Side reactions : Bromine may participate in Ullmann-type couplings if Pd(0) is present in excess.
Advanced: What experimental frameworks assess the environmental fate of this compound?
Methodological Answer:
outlines a tiered approach for environmental risk assessment:
Physicochemical profiling : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. For this compound, computational tools like EPI Suite estimate logP ≈ 2.8, indicating moderate hydrophobicity.
Degradation studies :
- Abiotic : Hydrolysis under varying pH (e.g., pH 5–9 at 25°C) to track nitro-group stability.
- Biotic : Soil microcosm assays (OECD 307) to quantify half-life (t₁/₂).
Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201/202).
Advanced: How can computational modeling predict biological activity against kinase targets?
Methodological Answer:
describes molecular docking and QSAR strategies:
- Docking (AutoDock Vina) : Use the crystal structure of a kinase target (e.g., EGFR). The triazole ring’s nitrogen atoms form hydrogen bonds with hinge-region residues (e.g., Met793), while the nitro group stabilizes hydrophobic pockets.
- QSAR : Build a model using descriptors like polar surface area (PSA), molar refractivity, and H-bond acceptors. ’s QSAR framework for triazole analogs can be adapted to correlate structural features (e.g., Br substitution) with IC₅₀ values.
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent. Monitor fractions via TLC (Rf ≈ 0.4).
- Recrystallization : Ethanol is ideal due to the compound’s moderate solubility (solubility ≈ 12 mg/mL at 25°C). Cooling to 4°C yields >90% purity.
- HPLC : C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in antimicrobial assays (e.g., varying MIC values) may arise from:
- Strain variability : Use standardized strains (ATCC) and CLSI protocols.
- Solvent effects : DMSO concentration >1% can inhibit bacterial growth; use ≤0.5% .
- Redox interference : Nitro groups may interact with resazurin in viability assays; validate via colony-counting. emphasizes bioassay replication (n ≥ 3) and positive controls (e.g., ciprofloxacin).
Advanced: What strategies optimize regioselectivity in triazole functionalization?
Methodological Answer:
The 3,5-dibromo substitution pattern directs electrophiles to the N-1 position. demonstrates that bulky bases (e.g., DBU) favor alkylation at N-1 over N-2. For example:
- Alkylation : React with propargyl bromide in THF at 0°C (yield: 78%, regioselectivity >9:1).
- Monitoring : Use ¹H NMR to track N-H proton disappearance (δ 10–12 ppm).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
